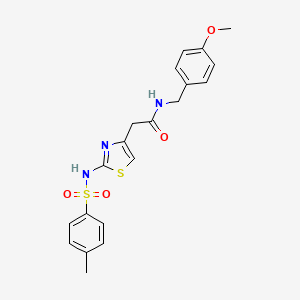![molecular formula C16H20BrNO3 B2793106 3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide CAS No. 941914-53-0](/img/structure/B2793106.png)
3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a spirocyclic structure, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide typically involves the formation of the spirocyclic core followed by the introduction of the bromobenzamide moiety. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.
Material Science: The compound’s stability and rigidity make it useful in the design of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into the active sites of these targets, modulating their activity. The bromobenzamide moiety can participate in various interactions, such as hydrogen bonding and π-π stacking, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
- 1,4-Dioxaspiro[4.5]decan-2-ylmethanamine
- 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides
Uniqueness
3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide stands out due to its unique combination of a spirocyclic core and a bromobenzamide moiety. This combination provides a balance of stability, rigidity, and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Properties
IUPAC Name |
3-bromo-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-13-6-4-5-12(9-13)15(19)18-10-14-11-20-16(21-14)7-2-1-3-8-16/h4-6,9,14H,1-3,7-8,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUFVGQZZCJZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793024.png)

![1-{4-[2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]phenyl}azetidin-2-one](/img/structure/B2793028.png)

![5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2793030.png)

![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE](/img/structure/B2793034.png)

![N-(4-chlorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2793037.png)




![3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2793045.png)
